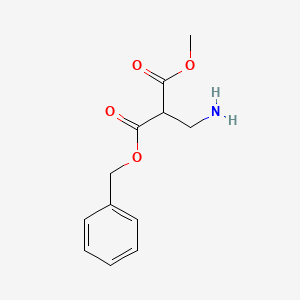
4-(Allyloxy)-3-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allyloxy)-3-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It features a benzoic acid core substituted with an allyloxy group at the fourth position and a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-3-hydroxybenzoic acid typically involves the allylation of 3-hydroxybenzoic acid. One common method is the reaction of 3-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Allyloxy)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the allyloxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(allyloxy)-3-oxobenzoic acid.
Reduction: Formation of 4-(allyloxy)-3-hydroxybenzyl alcohol.
Substitution: Formation of 4-(substituted allyloxy)-3-hydroxybenzoic acid derivatives.
Applications De Recherche Scientifique
4-(Allyloxy)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and advanced materials due to its functional groups that can undergo further chemical modifications.
Mécanisme D'action
The mechanism of action of 4-(Allyloxy)-3-hydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Lacks the allyloxy group, making it less versatile in chemical modifications.
4-(Methoxy)-3-hydroxybenzoic acid: Similar structure but with a methoxy group instead of an allyloxy group, leading to different reactivity and applications.
3,4-Dihydroxybenzoic acid: Contains an additional hydroxyl group, which can enhance its antioxidant properties.
Uniqueness
4-(Allyloxy)-3-hydroxybenzoic acid is unique due to the presence of both an allyloxy and a hydroxyl group on the benzoic acid core
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
3-hydroxy-4-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6,11H,1,5H2,(H,12,13) |
Clé InChI |
AAZHJYOERATGIU-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B13873368.png)






![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)



